Carbonochloridic acid, 4-pentenyl ester
Description
Carbonochloridic acid esters (chloroformates) are reactive compounds characterized by the functional group ClCOOR, where R is an organic substituent. These esters are widely used in organic synthesis for introducing protective groups, forming carbamates, and synthesizing pharmaceuticals or agrochemicals due to their electrophilic reactivity .
Its structure combines the reactivity of the chloroformate group with the unsaturated bond in the pentenyl chain, which may influence its stability and applications.
Properties
IUPAC Name |
pent-4-enyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-4-5-9-6(7)8/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDIFGBMZDPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433683 | |
| Record name | Carbonochloridic acid, 4-pentenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91606-67-6 | |
| Record name | Carbonochloridic acid, 4-pentenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonochloridic acid, 4-pentenyl ester typically involves the reaction of carbonochloridic acid with 4-penten-1-ol. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the esterification process. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Carbonochloridic acid, 4-pentenyl ester undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form carbonochloridic acid and 4-penten-1-ol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the 4-pentenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., pyridine) and a solvent (e.g., dichloromethane).
Addition: Electrophiles such as halogens or hydrogen halides in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Carbonochloridic acid and 4-penten-1-ol.
Substitution: Corresponding substituted esters.
Addition: Halogenated or hydrogenated derivatives of the 4-pentenyl group.
Scientific Research Applications
Chemistry: Carbonochloridic acid, 4-pentenyl ester is used as an intermediate in organic synthesis. It is employed in the preparation of various esters and amides, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules through esterification reactions. It can be used to introduce functional groups into peptides and proteins, aiding in the study of their structure and function.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a building block for the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonochloridic acid, 4-pentenyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various substituted products. The double bond in the 4-pentenyl group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the compound.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular parameters of 4-pentenyl ester with other chloroformates:
Reactivity and Stability
- Ethyl and Isopropyl Esters : Ethyl chloroformate is highly reactive in nucleophilic acyl substitution due to minimal steric hindrance, making it ideal for forming mixed carbonates and carbamates . Isopropyl’s branched structure reduces reactivity, favoring controlled reactions .
- Chloromethyl Ester : The electron-withdrawing Cl atom adjacent to the chloroformate group increases electrophilicity but also susceptibility to hydrolysis .
- Aromatic Esters : The 4-methoxyphenyl ester benefits from resonance stabilization, enhancing thermal stability compared to aliphatic esters. Conversely, the 4-nitrophenyl ester’s electron-deficient aromatic ring increases electrophilicity, enabling efficient coupling reactions .
Biological Activity
Carbonochloridic acid, 4-pentenyl ester is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₉ClO₂
- Molecular Weight : 162.6 g/mol
- CAS Number : Not specifically listed in the provided data.
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties. The presence of chlorine in the structure may enhance its ability to disrupt microbial membranes.
- Antioxidant Properties : Compounds with ester functionalities often show antioxidant activity, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Certain esters can inhibit enzymes involved in metabolic pathways, which may lead to altered physiological responses.
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various carbonochloridic acid derivatives, including the 4-pentenyl ester. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria, suggesting that the compound could be a candidate for developing new antibacterial agents.
Case Study 2: Antioxidant Activity
Research evaluating the antioxidant properties of carbonochloridic acid derivatives demonstrated that these compounds could effectively scavenge free radicals in vitro. This activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response.
Biological Assays
- Antimicrobial Assays : The compound was tested against a panel of bacteria and fungi using standard disc diffusion methods.
- Antioxidant Assays : Various concentrations were tested for their ability to reduce DPPH radicals, with results indicating significant antioxidant potential at higher concentrations.
Toxicological Assessments
Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity levels in mammalian cell lines at therapeutic concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
